1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol
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Overview
Description
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is an organic compound characterized by the presence of fluorophenyl and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-1-ethanol
- 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol
- 1,1-Bis(4-fluorophenyl)-2-[(4-hydroxybenzyl)amino]-1-ethanol
Uniqueness
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is unique due to the presence of both fluorophenyl and methoxybenzyl groups, which confer specific chemical and biological properties.
Biological Activity
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol, with the molecular formula C22H21F2NO2 and a molecular weight of 369.4 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.
- Molecular Formula : C22H21F2NO2
- Molecular Weight : 369.4 g/mol
- CAS Number : 338771-00-9
Synthesis
The synthesis of this compound typically involves a reaction between 4-fluorobenzaldehyde and 4-methoxybenzylamine under controlled conditions to yield the target compound with high purity .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effective inhibition against various bacterial strains:
These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural features.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Similar derivatives have demonstrated cytotoxic effects against cancer cell lines:
The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence the cytotoxic activity of such compounds.
The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms and methoxy groups in its structure may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that phenolic compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Anticancer Research : Another study focused on derivatives of phenolic compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating that modifications to the side chains can enhance their therapeutic efficacy .
Properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO2/c1-27-21-12-2-16(3-13-21)14-25-15-22(26,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h2-13,25-26H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQFLCZCZSTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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